Methyl 2-hydroxy-2-(pyridin-2-yl)acetate
Description
Methyl 2-hydroxy-2-(pyridin-2-yl)acetate is an α-hydroxy ester featuring a pyridine ring at the β-position. These compounds are pivotal in medicinal chemistry, serving as intermediates for enzyme inhibitors, antimicrobial agents, or precursors for bioactive molecules .
Properties
IUPAC Name |
methyl 2-hydroxy-2-pyridin-2-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7(10)6-4-2-3-5-9-6/h2-5,7,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQNMRDHIYVZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(pyridin-2-yl)acetate typically involves the reaction of pyridine-2-carboxaldehyde with methyl glycolate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products
Oxidation: Formation of methyl 2-oxo-2-(pyridin-2-yl)acetate.
Reduction: Formation of methyl 2-hydroxy-2-(pyridin-2-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-hydroxy-2-(pyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(pyridin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pyridin-2-yl group is a common pharmacophore due to its hydrogen-bonding and π-stacking capabilities. Below is a comparative analysis of key analogs:
Key Observations:
- Its absence, as in Methyl 2-(pyridin-2-yl)acetate, reduces bioactivity .
- Ring Substitution : Replacing pyridine with pyrrolidine (e.g., in Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate) introduces conformational flexibility, making it relevant to stimulant design .
- Biological Activity: Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate inhibits PTP1B (IC₅₀ ~5 μM), highlighting the importance of phenolic -OH groups in target binding .
Biological Activity
Methyl 2-hydroxy-2-(pyridin-2-yl)acetate is an organic compound notable for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 151.16 g/mol. Its structure features a hydroxyl group (-OH) attached to the second carbon of the acetate moiety, which is substituted with a pyridine ring. This unique arrangement allows for versatile chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve the inhibition of specific enzymes or receptors associated with bacterial growth and inflammation.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 14.8 |
| Escherichia coli | 16.1 |
Antiviral Activity
In addition to its antibacterial properties, this compound has shown potential antiviral activity. Its ability to interact with viral enzymes suggests a mechanism that could inhibit viral replication. Ongoing studies are focused on elucidating the specific pathways involved in this antiviral effect.
Anti-inflammatory Potential
The compound has been investigated for its potential as an anti-inflammatory agent . Its structural features allow it to modulate inflammatory processes by interacting with various biological targets, potentially leading to the development of new anti-inflammatory drugs.
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with biological molecules. The hydroxyl and ester groups can participate in these interactions, while the pyridine ring can influence enzyme activity through π-π stacking interactions with aromatic amino acids .
Case Studies
Several case studies have focused on the therapeutic applications of this compound:
- Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited bacterial growth in vitro, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers, indicating its promise as a therapeutic agent for inflammatory diseases .
Q & A
Q. How can researchers optimize the synthesis of Methyl 2-hydroxy-2-(pyridin-2-yl)acetate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate catalysts and reaction conditions. For example, stereoselective synthesis of structurally similar hydroxyacetate derivatives (e.g., Methyl (S)-2-Hydroxy-2-[(S)-2-oxocyclopentyl]acetate) employs chiral columns (e.g., Cyclohexyl-β or CP-Chirasil-Dex CB) for purification, achieving enantiomeric excess >95% . Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., ethyl acetate/hexane mixtures), and stoichiometric ratios of reactants should be systematically tested. Monitoring via TLC or HPLC with UV detection (λ = 254 nm) ensures real-time progress tracking.
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to identify proton environments and carbon frameworks. For example, the hydroxyl proton typically appears as a singlet at δ ~3.5–4.5 ppm, while the pyridinyl protons resonate as multiplet signals at δ ~7.0–8.5 ppm .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated for CHNO: 167.0582) validates molecular formula .
- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~3200–3500 cm (O-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound be addressed?
- Methodological Answer : Stereocontrol requires chiral auxiliaries or asymmetric catalysis. For instance, the synthesis of methyl (S)-2-hydroxy-2-((R)-pyrrolidin-2-yl)acetate involves enantioselective reduction using NaBH with a chiral ligand (e.g., (R)-BINOL), achieving diastereomeric ratios >4:1 . Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while optical rotation ([α]) and NOESY NMR confirm absolute configuration. Computational modeling (e.g., DFT) predicts steric and electronic barriers to optimize reaction pathways .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected C shifts) require cross-validation:
- X-ray Crystallography : Resolves ambiguities by providing definitive bond lengths and angles. SHELX programs (e.g., SHELXL) refine crystal structures, with R-factors <0.05 indicating high accuracy .
- 2D NMR (COSY, HSQC, HMBC) : Maps H-H coupling and long-range H-C correlations to distinguish regioisomers .
- Isotopic Labeling : Incorporates O or H to trace hydrogen bonding or tautomeric equilibria .
Q. How can researchers design multi-step syntheses for derivatives of this compound?
- Methodological Answer : Modular synthesis involves:
- Functional Group Interconversion : Ester hydrolysis (e.g., LiOH/THF/HO) to generate carboxylic acid intermediates.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh), KCO) introduces aryl/heteroaryl substituents at the pyridinyl position .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during harsh reactions .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
